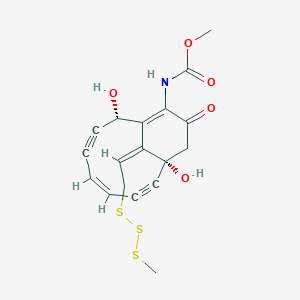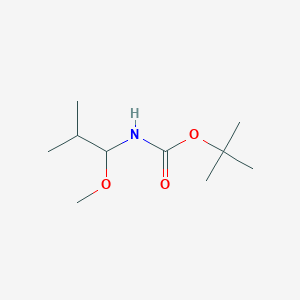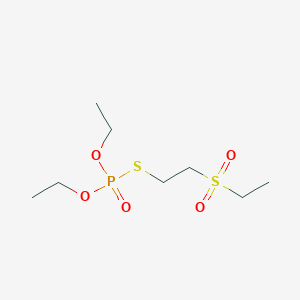
1-(1-Benzyl-5-méthyl-1H-1,2,3-triazol-4-yl)éthanone
Vue d'ensemble
Description
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Outil biochimique
Tris(benzyltriazolylméthyl)amine (TBTA), un composé apparenté à la “1-(1-Benzyl-5-méthyl-1H-1,2,3-triazol-4-yl)éthanone”, est un ligand qui peut être utilisé comme outil biochimique pour le marquage des protéines et des enzymes .
Stabilisateur pour les ions cuivre
Des études in vitro ont montré que le TBTA peut stabiliser à la fois les ions Cu+ et Cu2+ dans l'environnement réactionnel. Cette stabilisation améliore l'effet catalytique de ces ions dans la cycloaddition azide-alcyne, sans nécessiter une atmosphère inerte ou des conditions anhydres .
Agent anticancéreux
Une bibliothèque de dérivés substitués de la (1-(benzyl)-1H-1,2,3-triazol-4-yl)(pipérazin-1-yl)méthanone, qui sont apparentés à la “this compound”, a été synthétisée et criblée pour son activité cytotoxique in vitro contre diverses lignées cellulaires cancéreuses, y compris les cellules BT-474, HeLa, MCF-7, NCI-H460 et HaCaT .
Agent antiprolifératif
Des composés apparentés à la “this compound” ont été utilisés pour préparer une série de 1,2-benzisoxazoles liés aux 1,2,3-triazoles. Ces composés ont montré des effets antiprolifératifs notables contre les cellules leucémiques aiguës myéloïdes (LAM) humaines .
Réactif de chimie click
“this compound” peut être utilisé comme réactif en chimie click, un type de réaction chimique qui assemble de petites unités chimiques .
Ligand pour la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC)
Le TBTA a été utilisé comme ligand dans la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC), un type de réaction de chimie click. Il stabilise l'ion cuivre et améliore son effet catalytique .
Orientations Futures
The future directions for research on “1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” and similar compounds could involve further exploration of their biological activities. For instance, some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, these compounds could potentially be developed into new anticancer drugs.
Mécanisme D'action
Target of Action
The primary target of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, also known as Tris(benzyltriazolylmethyl)amine (TBTA), is the copper(I) ion . TBTA acts as a ligand, stabilizing the copper(I) ion in biochemical reactions .
Mode of Action
TBTA interacts with its target, the copper(I) ion, by forming a complex that stabilizes the ion . This stabilization prevents the copper(I) ion from undergoing disproportionation and oxidation, thereby enhancing its catalytic effect in biochemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by TBTA is the azide-alkyne cycloaddition, also known as the “click” reaction . By stabilizing the copper(I) ion, TBTA enhances the efficiency of this reaction, which is widely used in bioconjugation and material science .
Pharmacokinetics
It is known that tbta is soluble in dmso and dmf , suggesting that it may have good bioavailability.
Result of Action
The stabilization of the copper(I) ion by TBTA enhances the efficiency of the azide-alkyne cycloaddition . This can result in more efficient bioconjugation reactions, which are used in various fields of research and industry, including drug discovery, proteomics, and material science .
Action Environment
The action of TBTA is influenced by environmental factors such as the presence of an inert atmosphere or anhydrous conditions . One of the advantages of tbta is that it can stabilize the copper(i) ion without requiring these conditions . This makes TBTA a useful tool in a wide range of environments and applications .
Analyse Biochimique
Biochemical Properties
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context. For example, it has been suggested that this compound could act as a ligand, potentially interacting with proteins and enzymes in a way that influences their function .
Cellular Effects
In terms of cellular effects, 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has been found to influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-(1-benzyl-5-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYWJMQGCVHNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377511 | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-60-6 | |
| Record name | 1-[5-Methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133992-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

